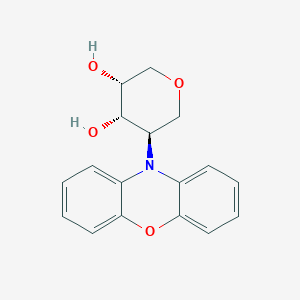
(1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine is an organic compound with a unique structure characterized by a cyclopentane ring substituted with three methyl groups and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine typically involves the cyclization of suitable precursors followed by functional group transformations. One common method involves the use of chiral amines and cyclopentadiene derivatives. The reaction conditions often include the use of solvents such as methanol and water, and the process may involve recrystallization to achieve high optical purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as asymmetric cycloaddition reactions and purification techniques like crystallization .
Chemical Reactions Analysis
Types of Reactions
(1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various amine derivatives, amine oxides, and substituted cyclopentane compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which (1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to specific sites, influencing biochemical pathways and catalytic processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(1r,3s)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of amine groups.
(1r,3s)-3-Aminocyclopentanol: Contains an alcohol group in place of one of the amine groups
Uniqueness
(1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine is unique due to its specific combination of chiral centers and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and catalysis .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1R,3S)-1,2,2-trimethylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C8H18N2/c1-7(2)6(9)4-5-8(7,3)10/h6H,4-5,9-10H2,1-3H3/t6-,8+/m0/s1 |
InChI Key |
XBFJECMZLDVTML-POYBYMJQSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1(C)C)N)N |
Canonical SMILES |
CC1(C(CCC1(C)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


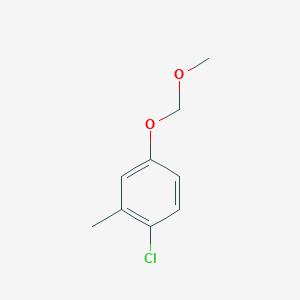
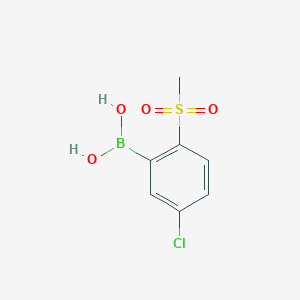
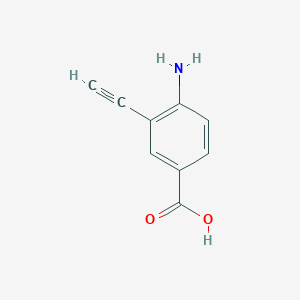
![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)
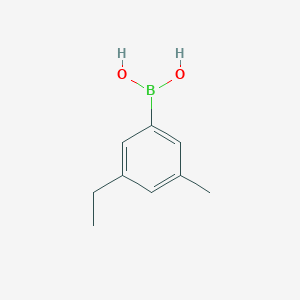
![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)

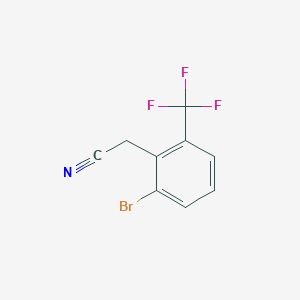
![[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)
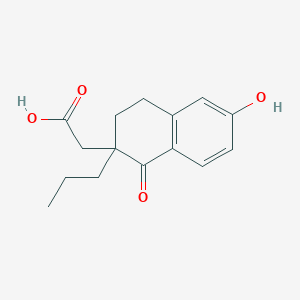

![tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11758043.png)
